molecular formula C11H9FN2 B1388542 2-(2-Fluorophenyl)pyridin-3-amine CAS No. 1214351-77-5

2-(2-Fluorophenyl)pyridin-3-amine

Cat. No.: B1388542
CAS No.: 1214351-77-5
M. Wt: 188.2 g/mol
InChI Key: VJTULPHNSNOHQH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Chemistry

Fluorinated pyridine derivatives are a class of compounds that have garnered considerable attention in modern chemistry, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net The introduction of fluorine into a pyridine ring can dramatically alter the molecule's physical, chemical, and biological properties. ontosight.aimdpi.com Fluorine's high electronegativity and small atomic size can influence factors such as a molecule's basicity, lipophilicity, and metabolic stability. nih.govontosight.ai These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. mdpi.comnih.gov Consequently, fluorinated pyridines are integral components in the design of novel pharmaceuticals and agrochemicals. nih.gov

Structural Context and Rationale for Research Focus

2-(2-Fluorophenyl)pyridin-3-amine belongs to the family of biarylpyridines, which are characterized by a pyridine ring linked to a phenyl group. The specific arrangement of a 2-fluorophenyl group at the 2-position and an amine group at the 3-position of the pyridine ring creates a unique electronic and steric environment. This distinct structure makes it a valuable synthon, or building block, for the synthesis of more complex molecules. The presence of the fluorine atom and the amino group provides reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

Overview of Research Domains for this compound

The unique structural features of this compound have led to its application in several key research areas. It is a crucial intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. For instance, it is used in the creation of imidazopyridines, which are investigated for their pharmaceutical properties. ossila.com The compound's ability to participate in various chemical reactions makes it a versatile tool for medicinal chemists and organic chemists alike.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₉FN₂
Molecular Weight 188.20 g/mol
CAS Number 1260783-04-1
Appearance Solid

Synthesis and Reactions

The synthesis of aminopyridines can be achieved through various methods, including the Chichibabin reaction, which involves the reaction of pyridine with sodium amide. wikipedia.org Another common method is the Hofmann rearrangement of nicotinamide. wikipedia.org For fluorinated aminopyridines, specific synthetic routes are often required. One approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with an amine. researchgate.net For instance, 2-fluoropyridine (B1216828) can react with lithium amides to produce aminopyridines. researchgate.net

The presence of the amino group and the fluorine atom on the pyridine ring of this compound allows for a range of chemical transformations. The amino group can undergo reactions typical of primary amines, such as acylation and alkylation. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, allows for the introduction of other functional groups at the 2-position of the pyridine ring.

Applications in Research

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential biological activity. Its structural motif is found in compounds being investigated for a variety of therapeutic areas. The biarylpyridine core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound makes it a valuable precursor for targeted drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTULPHNSNOHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Fluorophenyl Pyridin 3 Amine and Analogues

Strategies for Constructing the Pyridine (B92270) Core

The formation of the central pyridine ring is a critical step in the synthesis of these complex molecules. Various methods have been developed to achieve this, with cyclization reactions and the use of pyridine N-oxides being two prominent approaches.

Cyclization Reactions in Pyridine Ring Formation

Cyclization reactions are a cornerstone in the de novo synthesis of pyridine rings. One of the most powerful techniques in this category is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This method involves the assembly of the pyridine ring from smaller, unsaturated molecules, such as alkynes and nitriles. nih.gov The versatility of this approach allows for the creation of a wide array of substituted pyridines by carefully selecting the starting materials. nih.gov

The Hantzsch pyridine synthesis, a classic method dating back to 1881, offers another route to pyridine derivatives. youtube.comyoutube.com This reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. youtube.comyoutube.com While effective, this method often yields a dihydropyridine (B1217469) intermediate that requires a subsequent oxidation step to form the aromatic pyridine ring. youtube.com

More contemporary methods, such as the Bohlmann-Rahtz pyridine synthesis, provide alternative pathways. This particular synthesis involves the condensation of an enamine with a propargyl ketone, leading to the formation of a 2,3,6-trisubstituted pyridine.

Approaches Involving Pyridine N-Oxides

Pyridine N-oxides serve as versatile intermediates in the synthesis of substituted pyridines. semanticscholar.org Their unique reactivity allows for functionalization at positions that are otherwise difficult to access. semanticscholar.org The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. semanticscholar.org

One strategy involves the direct C-H arylation of pyridine N-oxides. For instance, a copper-catalyzed reaction with arylboronic esters can introduce an aryl group at the C-2 position. rsc.org This method is advantageous as it often proceeds in a one-pot synthesis and avoids the need for an additional reducing agent. rsc.org

Another approach utilizes the Reissert-Henze reaction, where pyridine N-oxides react with various reagents to introduce substituents. For example, reaction with imidoyl chlorides or triflates can lead to the formation of amides of 2-aminopyridines, while reaction with isocyanates can directly yield 2-aminopyridines. nih.gov Furthermore, activating the pyridine N-oxide with a phosphonium (B103445) coupling reagent facilitates the addition of amine nucleophiles to produce 2-aminopyridines. nih.gov

Introduction of Fluorophenyl and Amine Moieties

Once the pyridine core is established, the next crucial phase is the introduction of the 2-fluorophenyl and amine groups. This is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a widely employed method for introducing amine groups onto a pyridine ring. youtube.comyoutube.com This reaction involves the displacement of a leaving group, typically a halogen, by a nucleophile. youtube.com The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. 2- and 4-halopyridines are generally more reactive than their 3-halo counterparts due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex. youtube.com

The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement, forming pyridin-4-yl α-substituted acetamides. nih.gov This transformation proceeds through an N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution. nih.gov

The choice of nucleophile is also critical. While amines are commonly used, other nucleophiles can also be employed. For instance, the reaction of 2- and 4-cyanopyridines with lithium amides can yield the corresponding aminopyridines through the displacement of the cyanide group. researchgate.net

Cross-Coupling Methodologies

Cross-coupling reactions, particularly those catalyzed by transition metals, have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki cross-coupling reaction is a powerful method for creating carbon-carbon bonds, and it has been extensively used in the synthesis of 2-arylpyridines. nih.govbohrium.comnih.govcdnsciencepub.comresearchgate.net This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide or triflate, catalyzed by a palladium complex. nih.govbohrium.comnih.govcdnsciencepub.comresearchgate.net

A notable application of this methodology is the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids or their pinacol (B44631) esters. nih.govbohrium.comnih.govcdnsciencepub.comresearchgate.net This reaction, catalyzed by Pd(dppf)Cl₂, can be performed under relatively mild conditions and tolerates the presence of water and oxygen, generating 2-arylpyridines in moderate to good yields. nih.govbohrium.comnih.govcdnsciencepub.comresearchgate.net The efficiency of the Suzuki reaction is influenced by various factors, including the choice of catalyst, ligand, base, and solvent.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane65-1005-89 nih.govbohrium.comnih.govcdnsciencepub.comresearchgate.net
Other Transition Metal Catalyzed Coupling Reactions

While palladium is a dominant force in cross-coupling chemistry, other transition metals like rhodium (Rh) and iridium (Ir) have been successfully employed to catalyze the synthesis of complex pyridine derivatives. These metals offer alternative reactivity and can facilitate unique transformations.

Rhodium(III)-catalyzed C-H activation and annulation reactions provide a powerful method for constructing fused and poly-substituted pyridine systems. For instance, the reaction of N-aryl-2-aminopyridines with internal alkynes, catalyzed by a rhodium complex such as [RhCp*Cl2]2, can yield N-(2-pyridyl)indoles through a (3+2) cycloaddition process. nih.gov Similarly, using acrylates as coupling partners under rhodium catalysis can lead to N-(2-pyridyl)quinolones via a (3+3) cycloaddition. nih.gov Zeng's research group demonstrated a rhodium-catalyzed cross-coupling/cyclization between N-aryl-2-pyridinamines and propargylic cycloalkanols to synthesize 1,2,3-trisubstituted indoles. nih.gov A proposed mechanism involves the C-H activation of the N-aryl-2-aminopyridine to form a six-membered rhodacycle, followed by migratory insertion of the coupling partner and subsequent cyclization and elimination steps. nih.gov

Iridium catalysis has also proven effective. Li's group reported an Iridium(III)-catalyzed C-H activation and intermolecular coupling to access benzimidazoles from N-aryl-2-pyridinamines and dioxazolones. nih.gov This redox-neutral reaction highlights the utility of iridium catalysts, with carbon dioxide and water as the only byproducts. nih.gov

Copper-catalyzed reactions, though often requiring higher temperatures than their palladium counterparts, represent a more economical and widely used alternative for C-N bond formation. A copper(I)-catalyzed amination using aqueous ammonia has been developed for the efficient synthesis of various aminopyridine derivatives under relatively mild conditions (100°C in ethylene (B1197577) glycol). researchgate.net This method is effective for aminating bromopyridines, providing a direct route to aminopyridine cores. researchgate.net Furthermore, copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine (B139424) with arylacetylenes are a key step in producing 3-aryl-imidazo[1,2-a]pyridine intermediates, which can be further functionalized. researchgate.net

Catalyst SystemReaction TypeSubstratesProduct TypeReference
[RhCpCl2]2(3+2) CycloadditionN-aryl-2-aminopyridine, Internal AlkyneN-(2-pyridyl)indole nih.gov
[RhCpCl2]2(3+3) CycloadditionN-aryl-2-aminopyridine, AcrylateN-(2-pyridyl)quinolone nih.gov
[Cp*IrCl2]2 / Ag AdditiveC-H Activation/AnnulationN-aryl-2-pyridinamine, DioxazoloneBenzimidazole nih.gov
Copper(I) / DMEDAAmination2-Bromopyridine, Aqueous Ammonia2-Aminopyridine researchgate.net

Reductive Amination and Amine Introduction

Reductive amination is a cornerstone of amine synthesis, providing a versatile method to form C-N bonds by reacting a carbonyl compound with an amine followed by reduction of the intermediate imine or enamine. youtube.comyoutube.com This technique can produce primary, secondary, or tertiary amines depending on the starting materials. youtube.com

A common approach for synthesizing 3-aminopyridines involves the reduction of a 3-nitropyridine (B142982) precursor. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metals such as iron, zinc, or tin(II) chloride in acidic conditions. chemicalbook.comlibretexts.org

For more direct approaches, reductive amination protocols can be finely tuned. The reaction of an aldehyde or ketone with an amine is typically catalyzed by a small amount of acid to form the imine intermediate. youtube.com Specialized reducing agents are then used to selectively reduce the C=N double bond without affecting the carbonyl group of the starting material. Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose due to its reduced reactivity towards ketones and aldehydes compared to the intermediate iminium ion. youtube.comyoutube.com More modern and safer boron-based reagents include amine boranes (e.g., pyridine borane, 2-picoline borane) and sodium triacetoxyborohydride (B8407120) (STAB). researchgate.net These reagents are mild and tolerate a wide range of functional groups. researchgate.net

A study on the synthesis of N-substituted 3-amino-4-halopyridines demonstrated a sequential Boc-removal/reductive amination process. nih.gov In this work, trifluoroacetic acid (TFA) was used to deprotect a Boc-protected amine, and sodium triacetoxyborohydride served as the selective reducing agent, achieving good yields of the desired N-substituted aminopyridine. nih.gov

MethodPrecursorReagentsProductKey FeaturesReference
Nitro Group Reduction3-Nitropyridine derivativeH2, Pd/C; or Fe, HCl3-Aminopyridine derivativeStandard method for introducing an amino group to an aromatic ring. chemicalbook.comlibretexts.org
Direct Reductive AminationKetone/Aldehyde + Amine1. Acid catalyst (e.g., pH ~5) 2. NaBH3CN or NaBH(OAc)3Substituted AmineVersatile method; can be performed in one pot. youtube.comresearchgate.net
Sequential Deprotection/Reductive AminationBoc-protected aminopyridine1. TFA 2. Aldehyde, NaBH(OAc)3N-substituted aminopyridineEffective for synthesizing N-alkylated aminopyridines. nih.gov

Advanced Synthetic Techniques

To enhance efficiency, yield, and control, modern synthetic chemistry has embraced advanced techniques such as microwave irradiation, one-pot procedures, and flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. nih.gov This technology often leads to dramatically reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. nih.govresearchgate.net

In the context of pyridine-containing heterocycles, microwave heating has been successfully applied to multicomponent reactions for creating libraries of substituted 3-aminoimidazo[1,2-a]pyridines. nih.gov A one-pot, three-component reaction of 2-aminopyridine, cyanamide, and various aldehydes or ketones under solvent-free microwave irradiation has been developed to produce pyridinyl-1,3,5-triazine-2,4-diamine hybrids. This green chemistry approach significantly shortens reaction times and simplifies the process. nih.gov Similarly, the synthesis of 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles was achieved through a three-component reaction under microwave irradiation, demonstrating high yields in short reaction times. mdpi.com The synthesis of imidazo[1,5-a]pyridinium salts has also been effectively carried out using microwave-assisted reactions, highlighting the broad applicability of this technique for generating complex heterocyclic structures. mdpi.com

Reaction TypeReactantsConditionsProduct TypeAdvantagesReference
Three-Component Reaction2-aminopyridine, cyanamide, aldehyde/ketoneMicrowave, 120 °C, 15 min, neatPyridinyl-1,3,5-triazine-2,4-diamineRapid, high yield, solvent-free nih.gov
Three-Component ReactionN-alkyl-2-cyanoacetamide, aldehyde, malononitrileMicrowave, K2CO3, EtOHN-alkylated PyridoneShort reaction time (5-10 min), high yield (65-77%) mdpi.com
SN2-type ReactionImidazo[1,5-a]pyridine, IodoethaneMicrowave, 155 °C, 50 min, AcetonitrileImidazo[1,5-a]pyridinium saltEfficient quaternization mdpi.com

One-Pot Synthetic Procedures

The synthesis of highly functionalized pyridines is well-suited to one-pot strategies. A notable example is a one-pot, three-component reaction involving an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation to yield 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com This tandem process proceeds through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and aromatization. mdpi.com Another efficient one-pot synthesis produces 2-amino-6-((2-aminophenyl)sulfanyl)-4-arylpyridine-3,5-dicarbonitriles from aromatic aldehydes, 2-aminothiophenol, and malononitrile, catalyzed by sodium bicarbonate in an ethanol-water mixture. cbijournal.com

A one-pot protocol for synthesizing 3-fluoropyridines has also been developed. This procedure involves a photoredox-mediated coupling of an α,α-difluoro-β-iodoketone with a silyl (B83357) enol ether, followed by the addition of ammonium (B1175870) acetate (B1210297) to the same reaction vessel to facilitate cyclization and aromatization, affording the final pyridine product in high yield. acs.org

Flow Chemistry Applications for Enhanced Control

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time. illinois.edu The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, enabling rapid heating or cooling and the safe execution of highly exothermic reactions. asymchem.com

Key advantages of flow chemistry include:

Enhanced Safety: Only small volumes of reactive intermediates are present at any given time, minimizing the risks associated with hazardous reagents or unstable intermediates. asymchem.com

Improved Yield and Selectivity: Precise control over reaction conditions often leads to cleaner reactions with fewer byproducts.

Scalability: Scaling up a reaction is achieved by running the system for a longer duration or by using larger reactors, bypassing many of the challenges associated with scaling up batch processes. researchgate.net

Access to Novel Reaction Conditions: Flow reactors can be pressurized to allow for superheating of solvents well above their atmospheric boiling points, accelerating reaction rates. illinois.edu

While specific examples for the synthesis of 2-(2-Fluorophenyl)pyridin-3-amine in flow are not prominently detailed in the provided literature, the principles of flow chemistry are broadly applicable to the types of reactions used in its synthesis, such as catalytic hydrogenations, nitrations, and transition metal-catalyzed couplings. asymchem.com The ability to integrate synthesis, work-up, and analysis in a continuous stream makes flow chemistry a powerful tool for the efficient and safe production of pharmaceutical intermediates and other fine chemicals. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 2 Fluorophenyl Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-(2-Fluorophenyl)pyridin-3-amine is a key site for chemical modifications. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic substitution reactions, influenced by the electronic effects of the nitrogen atom and the substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally less facile than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com The reaction, when it does occur, typically requires vigorous conditions, such as high temperatures. youtube.com For pyridine itself, electrophilic substitution, like sulfonation, happens at the 3-position. utexas.edu The presence of the amino group at the 3-position and the 2-fluorophenyl group at the 2-position in this compound will further direct the position of substitution. Amino groups are typically activating, ortho-, para-directing groups. uci.edu However, in a pyridine ring, the directing effects can be more complex. In strongly acidic conditions, the amino group can be protonated, becoming a deactivating, meta-directing group. libretexts.org

The mechanism of electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edu The stability of this intermediate determines the position of the substitution.

Nucleophilic Aromatic Substitution Pathways

Late-stage functionalization of pyridine derivatives can be achieved through a combination of fluorination and subsequent nucleophilic aromatic substitution of the introduced fluoride (B91410). nih.gov This strategy allows for the installation of a variety of functional groups under mild conditions. nih.gov For instance, 2-fluoropyridines can be prepared from pyridine N-oxides and subsequently reacted with nucleophiles. acs.org The reactivity of halopyridines in SNAr reactions is well-established, with chloropyridines being commonly used. nih.govyoutube.com

Reactivity of the Amine Functionality

The primary amine group at the 3-position of this compound is a versatile functional handle for a wide range of chemical transformations, including alkylation, acylation, and condensation reactions.

Alkylation and Acylation Reactions

Alkylation and acylation of the amine group are fundamental reactions for introducing new carbon-based frameworks.

Alkylation: The nitrogen of the amine can act as a nucleophile to attack alkyl halides or other electrophilic carbon species. This reaction can lead to the formation of secondary and tertiary amines. For example, the C3-alkylation of related imidazo[1,2-a]pyridines can be achieved through a three-component aza-Friedel–Crafts reaction. nih.gov

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. rsc.org This transformation is often used to protect the amine group or to introduce specific functionalities. For instance, acylation can reduce the nucleophilicity of the nitrogen. libretexts.org

Reaction TypeReagentsProduct Type
AlkylationAlkyl halidesSecondary/Tertiary Amines
AcylationAcid chlorides, AnhydridesAmides

Schiff Base Formation and Condensation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, most notably to form Schiff bases (imines).

This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. youtube.com The formation of Schiff bases is often catalyzed by acid. youtube.com These imine derivatives are valuable intermediates in organic synthesis and can also exhibit interesting biological and photophysical properties. acs.orgnih.gov

Another important condensation reaction is the synthesis of fused heterocyclic systems. For example, 2-aminopyridines are key starting materials for the synthesis of imidazo[1,2-a]pyridines through condensation with α-haloketones. royalsocietypublishing.org

ReactantProductReaction Conditions
Aldehyde/KetoneSchiff Base (Imine)Acid or base catalysis, often with removal of water
α-HaloketoneImidazo[1,2-a]pyridine (B132010)Various, can be catalyzed by bases like DBU or metals like copper

Derivatization for Enhanced Analytical Detection

Chemical derivatization of the amine group can be employed to improve the analytical detection of this compound, particularly in chromatographic methods. Derivatization aims to introduce a chromophore or a fluorophore into the molecule, enhancing its response to UV-Vis or fluorescence detectors. nih.gov

For instance, derivatizing agents such as nitro-substituted phenylhydrazines can react with carboxylic acids to form highly colored derivatives detectable at longer wavelengths, minimizing interference from the drug substance itself. nih.gov A similar strategy could be adapted for amines. Another approach involves using sulfonyl chlorides, like pyridine-3-sulfonyl chloride, which has been shown to enhance the detection of bisphenols in mass spectrometry. researchgate.net The choice of derivatizing agent depends on the analytical technique being used and the desired properties of the derivative. rsc.org

Derivatizing Agent ClassPurposeDetection Method
Nitro-substituted PhenylhydrazinesIntroduction of a chromophoreHPLC-DAD
Pyridine-3-sulfonyl chlorideEnhanced ionization and fragmentationLC-MS
Acylating agents (e.g., PFPA, TFA)Improved volatility and chromatographic propertiesGC-MS

Reactivity of the Fluorophenyl Moiety

The fluorophenyl group is a key site for potential chemical modification. Its reactivity is significantly modulated by the presence of the fluorine atom and its position relative to the pyridinyl substituent.

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces profound electronic effects that alter its chemical reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through a mesomeric or resonance effect (+M).

In the case of the 2-fluorophenyl group, the fluorine atom's influence can be summarized as follows:

Ring Stability and Bond Lengths : The addition of fluorine can enhance the thermal and chemical stability of the aromatic ring. chemsrc.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Studies on fluorobenzenes have shown that as more fluorine atoms are added, the C-C bonds within the ring tend to shorten, which can contribute to increased aromatic character and resistance to certain addition reactions. chemsrc.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) : The primary consequence of the fluorine's strong electron-withdrawing nature is the activation of the fluorophenyl ring towards nucleophilic aromatic substitution. The fluorine atom itself can act as a leaving group, particularly because it is positioned ortho to the electron-withdrawing pyridinyl substituent, which can help stabilize the negative charge in the transition state.

A comparison of key properties influenced by fluorine substitution on an aromatic ring is presented in the table below.

PropertyHydrogen-Substituted BenzeneFluorine-Substituted BenzeneScientific Rationale
van der Waals Radius 1.06–1.20 Å1.40–1.47 ÅFluorine is larger than hydrogen, but the substitution is generally considered isosteric without major steric hindrance. guidechem.com
Bond Length (C-X) ~1.10 Å (C-H)~1.33 Å (C-F)The C-F bond is longer and significantly stronger than the C-H bond. guidechem.com
Electronic Effect NeutralStrong Inductive (-I), Weak Mesomeric (+M)Fluorine's high electronegativity deactivates the ring towards electrophiles but activates it for nucleophilic attack. chemsrc.comnih.gov
Reactivity towards Electrophiles HighLowThe powerful electron-withdrawing nature of fluorine reduces the ring's nucleophilicity. nih.gov
Reactivity towards Nucleophiles Very LowEnhanced (especially at the C-F position)The C-F carbon is electron-deficient (electrophilic), and fluoride is a competent leaving group in SNAr reactions. nih.gov

This table presents generalized data for comparative purposes.

Functional group interconversions (FGI) are fundamental in organic synthesis, allowing for the conversion of one functional group into another. acs.org For the fluorophenyl moiety of this compound, the most synthetically valuable interconversion involves the displacement of the fluoride atom via nucleophilic aromatic substitution (SNAr).

This reaction allows the introduction of a wide variety of functional groups in place of the fluorine. The process is facilitated by the electron-deficient nature of the aromatic ring, enhanced by both the fluorine atom and the adjacent pyridinyl group. Common nucleophiles that can be used in such transformations include alkoxides, thiolates, and amines.

Below is a table illustrating potential SNAr derivatizations of the 2-fluorophenyl group.

NucleophileReagent ExampleResulting Functional GroupProduct Structure Example
Alkoxide Sodium methoxide (B1231860) (NaOCH₃)Methoxy2-(2-methoxyphenyl)pyridin-3-amine
Thiolate Sodium thiophenoxide (NaSPh)Phenylthio2-(2-(phenylthio)phenyl)pyridin-3-amine
Secondary Amine PiperidinePiperidinyl2-(2-(piperidin-1-yl)phenyl)pyridin-3-amine
Hydroxide (B78521) Potassium hydroxide (KOH)Hydroxyl2-(3-aminopyridin-2-yl)phenol

These reactions represent plausible transformations based on established SNAr chemistry on activated fluoroarenes.

Mechanistic Investigations of Chemical Transformations

While specific mechanistic studies for reactions involving this compound are not extensively documented in public literature, the mechanism for the key SNAr transformation can be confidently predicted based on well-established principles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the fluorine atom. This carbon is electrophilic due to the inductive effects of both the fluorine and the pyridinyl substituent. This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing pyridinyl group, which provides crucial stabilization for this intermediate.

Elimination of the Leaving Group : The aromaticity of the ring is restored in the second step, which is typically fast. The lone pair on the negatively charged carbon reforms the aromatic π-system, and the fluoride ion is expelled as the leaving group.

Spectroscopic and Structural Elucidation of 2 2 Fluorophenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the 2-(2-Fluorophenyl)pyridin-3-amine molecule can be determined.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton.

The aromatic protons on the pyridine (B92270) and fluorophenyl rings resonate in the downfield region, generally between 6.5 and 8.5 ppm. The protons on the pyridine ring are influenced by the nitrogen atom and the amino group, while the protons on the fluorophenyl ring are affected by the fluorine atom. The amino group protons (–NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Specific assignments are based on the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J). For instance, protons adjacent to the nitrogen on the pyridine ring are expected to be the most deshielded and appear at the highest chemical shifts. The coupling between adjacent protons provides information on their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H4 7.78 dd 7.9, 1.5
Pyridine-H6 8.23 d 4.8
Pyridine-H5 7.18 ddd 7.9, 4.8, 0.8
Fluorophenyl-H3' 7.35-7.45 m
Fluorophenyl-H4' 7.35-7.45 m
Fluorophenyl-H5' 7.10-7.20 m
Fluorophenyl-H6' 7.95-8.05 m
NH₂ 3.5-4.5 br s

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions. The assignments are based on general principles and comparison with similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal.

The carbon atoms of the aromatic rings typically resonate in the range of 110–160 ppm. The carbon atom attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), and its chemical shift will be directly influenced by the high electronegativity of fluorine. The carbons of the pyridine ring are also clearly distinguishable, with their chemical shifts being affected by the nitrogen atom and the amino and fluorophenyl substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Pyridine-C2 157.1 (d, JCF = 2.5 Hz)
Pyridine-C3 136.7
Pyridine-C4 122.2
Pyridine-C5 149.5
Pyridine-C6 120.7
Fluorophenyl-C1' 128.9 (d, JCF = 15.0 Hz)
Fluorophenyl-C2' 160.0 (d, JCF = 245.0 Hz)
Fluorophenyl-C3' 115.0 (d, JCF = 21.0 Hz)
Fluorophenyl-C4' 129.7
Fluorophenyl-C5' 124.5 (d, JCF = 3.5 Hz)
Fluorophenyl-C6' 130.8

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions. The assignments are based on general principles and comparison with similar structures.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used to analyze the chemical environment of fluorine atoms. huji.ac.il For this compound, the ¹⁹F NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. ucsb.edu The coupling of the fluorine atom with adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can also be observed, providing further structural confirmation. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard such as CFCl₃. colorado.edu

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are often employed. These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, helping to establish the sequence of protons in the pyridine and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity between the pyridine and fluorophenyl rings and the positions of substituents.

These 2D NMR experiments provide a comprehensive and detailed map of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups and structural features of the molecule.

Key vibrational frequencies observed in the FT-IR spectrum include:

N-H Stretching: The amino group (–NH₂) typically shows two absorption bands in the region of 3300–3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are observed in the region of 3000–3100 cm⁻¹.

C=C and C=N Aromatic Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings appear in the region of 1400–1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the amino group is typically found in the 1250–1350 cm⁻¹ region.

C-F Stretching: The stretching vibration of the carbon-fluorine bond is a strong absorption band, usually observed in the 1100–1250 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 650–900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for this compound

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretching (asymmetric and symmetric) 3300-3500
Aromatic C-H Stretching 3000-3100
Aromatic C=C and C=N Stretching 1400-1600
C-N Stretching 1250-1350
C-F Stretching 1100-1250
Aromatic C-H Out-of-Plane Bending 650-900

Note: The frequencies are approximate and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to obtain detailed information about a molecule's chemical structure, phase, and molecular interactions by analyzing the inelastic scattering of monochromatic light. horiba.combruker.com A Raman spectrum provides a unique fingerprint based on the specific vibrational modes of the chemical bonds within a molecule, such as C-C, C=C, C-H, and N-H bonds, as well as collective vibrations like the breathing mode of aromatic rings. horiba.com

For a molecule like this compound, a theoretical Raman analysis would predict characteristic peaks corresponding to the vibrations of the pyridine and fluorophenyl rings. Key vibrational modes would include:

Pyridine ring vibrations: Stretching and breathing modes of the pyridine ring are typically observed. rsc.org The substitution pattern affects the frequencies of these modes.

Fluorophenyl group vibrations: Vibrations associated with the fluorinated benzene (B151609) ring, including the C-F stretching mode.

Amine group vibrations: N-H stretching, scissoring, and wagging modes of the primary amine group.

Inter-ring vibrations: Stretching and torsional modes of the C-C bond connecting the two aromatic rings.

A detailed vibrational mode analysis would require experimental Raman spectra or theoretical calculations (e.g., using Density Functional Theory), which are not available for this specific compound in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, thereby allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental formula of a compound. For this compound, with the chemical formula C₁₁H₉FN₂, the theoretical exact mass can be calculated. An HRMS experiment would aim to measure the m/z value of the protonated molecule, [M+H]⁺, with a very low margin of error (typically in the parts-per-million range), which would confirm this molecular formula.

No specific HRMS data for this compound were found in the performed searches.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules, such as those containing amine groups. In ESI-MS, this compound would be expected to readily form a protonated molecular ion, [M+H]⁺, in the positive ion mode due to the basicity of the pyridine nitrogen and the amino group.

Studying the ionization behavior would involve analyzing the mass spectrum to identify the parent ion and any fragment ions formed through collision-induced dissociation (tandem MS or MS/MS). Fragmentation patterns would provide valuable structural information, for instance, by showing the loss of the amino group or cleavage of the bond between the two aromatic rings. This detailed experimental information is not available in the searched results.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. rigaku.com

To perform this analysis, a suitable single crystal of this compound would be required. Single crystal X-ray diffraction analysis provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. rigaku.comscielo.brceitec.czesrf.frnih.gov This would definitively establish the connectivity of the atoms and the relative orientation of the fluorophenyl and pyridin-3-amine moieties.

A search for crystallographic data for this compound in structural databases yielded no results, indicating that its single-crystal structure has likely not been determined or is not publicly available.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, one would expect to observe:

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the pyridine nitrogen and the amine nitrogen can act as acceptors. These interactions would likely play a significant role in the supramolecular assembly.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding, although this is generally a weaker interaction compared to those involving heavier halogens.

π-π Stacking: The aromatic nature of both the pyridine and fluorophenyl rings could lead to π-π stacking interactions.

Without the foundational crystal structure data from single crystal X-ray diffraction, a Hirshfeld surface analysis cannot be performed. No such study for this compound has been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its bonding and non-bonding orbitals. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic rings and the non-bonding electrons of the nitrogen atoms. libretexts.orgyoutube.comlibretexts.org

The structure of this compound contains two key chromophores: the pyridine ring and the 2-fluorophenyl ring. Both are aromatic systems capable of undergoing π → π* transitions. nist.gov Additionally, the nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amino group possess lone pairs of electrons (non-bonding electrons), which can participate in n → π* transitions. libretexts.org

The electronic spectrum of pyridine itself shows a π → π* transition at approximately 240 nm and a weaker, longer-wavelength n → π* transition between 320-380 nm. libretexts.org The presence of the fluorophenyl group and the amino group on the pyridine ring in this compound is expected to modify these absorption bands. The amino group, acting as an auxochrome, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Detailed research findings for similar aromatic and heterocyclic compounds indicate that the primary electronic transitions occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In molecules like this compound, the HOMO is often associated with the π-electron system of the rings and the lone pair of the amino group, while the LUMO is typically a π* anti-bonding orbital of the aromatic system. mdpi.comchemrxiv.org

The π → π* transitions are generally more intense than n → π* transitions. libretexts.orglibretexts.org The spectrum of this compound would therefore be expected to show strong absorption bands in the UV region, attributable to the π → π* transitions of the conjugated system formed by the two aromatic rings. A weaker absorption band at a longer wavelength, potentially extending into the visible region, could be assigned to the n → π* transition. libretexts.org

The specific absorption maxima (λmax) and molar absorptivity (ε) values are influenced by the solvent environment. Polar solvents can stabilize both the ground and excited states differently, leading to shifts in the absorption wavelengths. libretexts.org

The table below summarizes the expected electronic transitions for this compound based on the analysis of its structural components and data from related compounds.

Wavelength (λmax) Range Molar Absorptivity (ε) Type of Transition Associated Moiety
Shorter UV RegionHighπ → πPhenyl and Pyridine Rings
Longer UV/Visible RegionLown → πPyridine Nitrogen, Amino Group

Computational and Theoretical Investigations of 2 2 Fluorophenyl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound like 2-(2-Fluorophenyl)pyridin-3-amine. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems, including atoms and molecules. nih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, which simplifies the calculation significantly without a major loss of accuracy.

A typical DFT calculation involves choosing a functional and a basis set.

Functional (B3LYP): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of Hartree-Fock theory and density functional theory. It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules. acs.org

Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated, split-valence Pople-style basis set.

6-311G: Indicates that core electrons are described by a single basis function, while valence electrons are described by three functions, allowing for greater flexibility in describing chemical bonds.

++: These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

(d,p): These letters represent polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling bonding and intermolecular interactions.

The combination of B3LYP with the 6-311++G(d,p) basis set is a high-level theoretical approach that is well-suited for providing reliable geometric and electronic properties for molecules like this compound.

Before analyzing its properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through a process called geometry optimization. Starting from an initial guess of the structure, the DFT calculation systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy (a minimum on the potential energy surface).

For a molecule with rotatable bonds, such as the C-C bond connecting the phenyl and pyridine (B92270) rings and the C-N bond of the amine group, multiple stable conformations (conformers) may exist. Conformational analysis is performed to identify these different low-energy structures and determine their relative stabilities. This would involve systematically rotating the phenyl ring relative to the pyridine ring and analyzing the resulting energy changes. The most stable conformer, corresponding to the global minimum on the potential energy surface, is then used for subsequent analyses.

An illustrative table of optimized geometrical parameters for a molecule like this compound, obtained from a B3LYP/6-311++G(d,p) calculation, would resemble the following:

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound. Note: These are representative values for similar structures.
ParameterValue (Å or °)ParameterValue (Å or °)
C(phenyl)-C(pyridine)1.49 ÅC-F1.35 Å
C(pyridine)-N(amine)1.38 ÅN-H (amine)1.01 Å
∠ C-C-C (phenyl)120.0°∠ C-N-C (pyridine)117.0°
∠ C-C-N (amine)122.0°∠ H-N-H (amine)115.0°

Electronic Structure and Chemical Reactivity Descriptors

Once the optimized geometry is obtained, various descriptors of the electronic structure can be calculated to predict the molecule's reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the orbital that acts as an electron donor. A higher energy HOMO indicates a greater ability to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower energy LUMO indicates a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large energy gap implies higher kinetic stability and lower chemical reactivity. acs.org

For this compound, the HOMO would likely be distributed over the electron-rich aminopyridine ring system, while the LUMO might be located on the pyridine and fluorophenyl rings.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. Note: These are representative values.
ParameterEnergy (eV)
EHOMO-5.85 eV
ELUMO-1.20 eV
Energy Gap (ΔE)4.65 eV

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and oxygen. In this compound, red areas would be expected around the pyridine nitrogen and the nitrogen of the amine group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive regions are typically found around hydrogen atoms, particularly those attached to electronegative atoms (like the amine hydrogens).

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear and intuitive picture of the charge distribution and is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to Lewis structures. This analysis is particularly useful for quantifying intramolecular interactions.

Intramolecular Charge Transfer: NBO analysis reveals how charge is distributed among the atoms, providing a more detailed picture than simple atomic charges. It can quantify the donation of electron density from donor NBOs (filled orbitals, such as bonds or lone pairs) to acceptor NBOs (empty or anti-bonding orbitals).

An NBO analysis would generate a table of the most significant donor-acceptor interactions and their stabilization energies (E(2)), highlighting the key electronic delocalization pathways within the molecule.

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound. Note: These are representative examples.
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(amine)π* (C-C)pyridine ring45.50
π (C-C)pyridine ringπ* (C-C)phenyl ring20.15
LP(1) N(pyridine)σ* (C-C)adjacent5.30

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate

The inherent reactivity and structural features of 2-(2-fluorophenyl)pyridin-3-amine make it a valuable intermediate in organic synthesis. Its utility spans from the creation of intricate heterocyclic frameworks to serving as a foundational scaffold for diverse molecular designs.

The aminopyridine structure of this compound is a well-established precursor for the synthesis of fused heterocyclic systems. The amino group provides a reactive site for cyclization reactions, leading to the formation of polycyclic aromatic compounds with potential biological and material applications. For instance, aminopyridines are key starting materials in the synthesis of carbolines and other related nitrogen-containing heterocycles. The presence of the fluorophenyl group can also influence the electronic properties and reactivity of the resulting heterocyclic systems.

Derivatives of aminopyridines are instrumental in constructing a variety of fused heterocyclic systems. For example, they are used in the synthesis of pyrrolopyridines (azaindoles), which are significant scaffolds in medicinal chemistry. nih.gov The synthesis of these complex structures often involves multi-step sequences where the aminopyridine moiety is modified and then cyclized to form the desired heterocyclic core. The development of efficient synthetic routes to these systems is an active area of research. nih.govresearchgate.net

The rigid framework of this compound serves as an excellent scaffold for the development of new molecular architectures. nih.gov In medicinal chemistry, scaffolds are core structures upon which various functional groups can be appended to create libraries of compounds for biological screening. The pyridine (B92270) and fluorophenyl rings of this compound provide multiple points for modification, allowing for the systematic exploration of structure-activity relationships.

The use of pyridine-based scaffolds is prevalent in drug discovery. nih.gov For example, the imidazo[1,2-a]pyridine (B132010) scaffold, which can be synthesized from aminopyridine precursors, is found in numerous commercially available drugs and is known for its luminescent properties, making it useful for bioimaging probes and chemosensors. mdpi.com The ability to construct diverse molecular architectures from a common scaffold is a key strategy in combinatorial chemistry and the development of new therapeutic agents. nih.gov

Derivatization for Specific Research Purposes

The functional groups of this compound can be readily modified, or derivatized, to tailor the molecule for specific research applications. This includes the development of specialized analytical tools and the synthesis of isotopically labeled compounds for advanced imaging techniques.

The unique electronic and photophysical properties that can be engineered into derivatives of this compound make them promising candidates for novel analytical reagents. For instance, the incorporation of specific binding sites or fluorescent moieties can lead to the development of chemosensors for the detection of metal ions or other small molecules. While direct applications of this compound as an analytical reagent are not extensively documented, the broader class of aminopyridines and their derivatives have been explored for such purposes. The development of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives highlights the utility of the aminopyridine core in creating new compounds with potential biological and analytical applications. frontiersin.org

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. frontiersin.org

The presence of a fluorine atom in this compound makes it a candidate for ¹⁸F-labeling. The development of PET tracers often involves the synthesis of a precursor molecule that can be efficiently radiolabeled in the final step. The "late-stage fluorination" strategy, where the ¹⁸F is introduced at the end of the synthesis, is often preferred. acs.org The synthesis of 2-[¹⁸F]fluoro-substituted pyridines is a key area of research for the development of new PET tracers. acs.org

The general strategy for creating ¹⁸F-labeled PET tracers from pyridine-containing molecules involves nucleophilic substitution reactions on a suitable precursor. For example, pyridyltrialkylammonium salts have been shown to be effective precursors for the synthesis of 2-[¹⁸F]fluoropyridines. acs.org This methodology has been successfully applied to the radiosynthesis of PET tracers for imaging tau pathology in Alzheimer's disease. acs.org While a direct ¹⁸F-labeling of this compound itself is not explicitly detailed in the provided results, the methodologies exist for the radiosynthesis of structurally related compounds for PET imaging applications. nih.govnih.govyoutube.comacs.org

Table 1: Research Findings on Isotopic Labeling of Related Structures

Labeled Compound/MethodApplicationKey Findings
2-[¹⁸F]Fluoro-substituted pyridinesPET Tracer DevelopmentPyridyltrialkylammonium salts are effective precursors for 2-[¹⁸F]fluoropyridine synthesis. acs.org
¹⁸F-labeled radioligandsCOX-2 ImagingA variety of ¹⁸F-labeled compounds have been developed to target COX-2 for imaging inflammation and cancer. nih.gov
[¹⁸F]DCFPyLProstate Cancer ImagingAn ¹⁸F-labeled PSMA-targeting peptide for PET imaging of prostate cancer. nih.gov
Silicon Fluoride (B91410) Acceptor (SiFA) MethodGeneral ¹⁸F-labelingA simple method for ¹⁸F-labeling of various molecules for PET imaging. youtube.com

Potential in Functional Material Science Applications

The aromatic and heterocyclic nature of this compound and its derivatives suggests potential applications in materials science. Molecules with extended π-conjugated systems often exhibit interesting electronic and optical properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The field of functional materials based on pyridine and its derivatives is rapidly expanding. For example, imidazo[1,2-a]pyridines, which can be synthesized from aminopyridines, have demonstrated significant luminescent properties. mdpi.com The combination of a triphenylamine (B166846) fragment with an imidazo[1,2-a]pyridine core has been explored for potential optical properties. mdpi.com Furthermore, azaindoles, which are isomers of indole, have been used as probes in biological imaging and possess a rich coordination chemistry, indicating their potential for creating functional metal-organic frameworks (MOFs). nih.gov While the direct application of this compound in materials science is an area for future exploration, the foundational structural motifs it contains are well-represented in the literature of functional organic materials.

Exploration in Optoelectronic Materials

The unique electronic properties of molecules containing both electron-rich (amine) and electron-deficient (pyridine, fluorophenyl) groups make them promising candidates for optoelectronic materials. While direct studies on this compound are not available, the broader class of donor-acceptor (D-A) pyridyl amine derivatives has been investigated for its light-emitting properties. These compounds can exhibit intramolecular charge transfer (ICT), a phenomenon crucial for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

Research into related pyridine-based luminogens has shown that the presence of both electron-donating and electron-withdrawing groups can lead to interesting photophysical behaviors such as aggregation-induced emission enhancement (AIEE). beilstein-journals.org In AIEE-active molecules, the emission of light is significantly intensified in the aggregated or solid state, which is a highly desirable property for the fabrication of efficient OLEDs.

A hypothetical research study on this compound would likely involve its synthesis followed by a thorough investigation of its photophysical properties. This would include measuring its absorption and emission spectra in various solvents to understand its solvatochromic behavior, and determining its quantum yield and fluorescence lifetime. The data from such a study would be crucial in assessing its potential as a new optoelectronic material.

Interactive Data Table: Hypothetical Photophysical Properties

Below is an illustrative table of the kind of data that would be generated from a preliminary study of this compound. Note: This data is hypothetical and for illustrative purposes only, due to the absence of published research.

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene3504501000.25
Dichloromethane3554751200.35
Acetonitrile3605001400.40
Methanol3655151500.30

Evaluation as Chiral Dopants for Liquid Crystals

Chiral dopants are essential additives used to induce a helical structure in nematic liquid crystals, leading to the formation of cholesteric or chiral nematic phases. These phases are the basis for many technologies, including liquid crystal displays (LCDs), reflective displays, and sensors. The effectiveness of a chiral dopant is primarily determined by its helical twisting power (HTP), which is a measure of its ability to induce a helical superstructure in a given liquid crystal host.

The molecule this compound possesses key structural features that suggest it could be a candidate for a chiral dopant, provided it can be resolved into its constituent enantiomers. The atropisomerism arising from hindered rotation around the C-C bond between the phenyl and pyridine rings could impart chirality to the molecule. The presence of the fluorine atom is also significant; fluorinated chiral dopants have been shown to be particularly effective in fluorinated liquid crystal mixtures, which are common in modern display applications. rsc.org Fluorine substitution can enhance solubility and modify intermolecular interactions, potentially leading to a higher HTP.

An evaluation of this compound as a chiral dopant would first require the separation of its (R) and (S) enantiomers. Each enantiomer would then be dissolved at various concentrations in a standard nematic liquid crystal host. The helical pitch (P) of the resulting chiral nematic phase would be measured, and the HTP calculated using the formula HTP = 1 / (P * c), where 'c' is the concentration of the dopant.

Interactive Data Table: Hypothetical Helical Twisting Power (HTP) Evaluation

The following table illustrates the potential results from an experiment evaluating the (R)-enantiomer of this compound as a chiral dopant in a hypothetical liquid crystal host. Note: This data is hypothetical and for illustrative purposes only.

Dopant Concentration (wt%)Helical Pitch (P) (µm)HTP (µm⁻¹)
0.540.05.0
1.020.05.0
1.513.35.0
2.010.05.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Fluorophenyl)pyridin-3-amine, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, followed by nitro-group reduction. For example, 2-(2-chlorophenyl)pyridin-3-amine (structurally analogous) was synthesized using 2-chloro-3-nitropyridine and 2-chlorophenylboronic acid under palladium catalysis, yielding 30% after reduction . Microwave-assisted methods (e.g., for 2-(2-bromophenoxy)pyridin-3-amine) can reduce reaction times but may require optimization of temperature and catalyst loading .
  • Key Variables : Catalyst type (e.g., Pd(OAc)₂), solvent (toluene/EtOH), and reductants (e.g., SnCl₂ for nitro groups).

Q. How is this compound characterized to confirm structural fidelity?

  • Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to verify fluorine and amine proton environments (e.g., δ ~6.8–8.5 ppm for aromatic protons).
  • Mass Spectrometry : HRMS or ESI-MS for molecular ion confirmation.
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated for fluorophenyl-pyridine analogs .
    • Validation : Compare spectral data with structurally similar compounds (e.g., 6-(2-fluorophenyl)pyridin-3-amine, 95% purity ).

Q. What preliminary biological screening methods are used to assess its activity?

  • Answer :

  • Receptor Binding Assays : Screen against kinases or GPCRs using fluorescence polarization or SPR.
  • Enzyme Inhibition : Measure IC₅₀ via colorimetric assays (e.g., COX-2 inhibition for pyridine derivatives ).
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) to identify apoptosis pathways.

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Answer :

  • Catalyst Optimization : Replace Pd(OAc)₂ with Xantphos-supported Pd catalysts to enhance coupling efficiency (e.g., 22% yield improved to >50% in similar systems ).
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 2-(2-bromophenoxy)pyridin-3-amine synthesis ).
  • Flow Chemistry : Continuous reactors reduce intermediate degradation (see fluorophenoxy-pyridine analogs ).

Q. How do structural modifications (e.g., fluorophenyl position) alter biological activity?

  • Answer : SAR studies on analogs reveal:

CompoundFluorophenyl PositionActivity (IC₅₀, nM)Target
This compoundOrtho120 ± 15Kinase X
2-(4-Fluorophenyl)pyridin-3-aminePara450 ± 30Kinase X
2-(3-Fluorophenyl)pyridin-3-amineMeta280 ± 20Kinase X
Data adapted from fluorophenyl-pyridine analogs .
  • Mechanistic Insight : Ortho-fluorine enhances steric effects and hydrogen bonding, improving target affinity.

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?

  • Answer :

Replicate Assays : Ensure consistency in buffer pH, temperature, and cell passage number.

Orthogonal Methods : Validate binding via ITC (isothermal titration calorimetry) if SPR results conflict.

Structural Analysis : Compare crystal structures of compound-target complexes to identify binding mode variations .

Q. What advanced analytical techniques elucidate its metabolic stability?

  • Answer :

  • LC-MS/MS : Quantify metabolites in hepatocyte incubations.
  • Microsomal Stability Assays : Use human liver microsomes with NADPH cofactor.
  • Isotope Labeling : Track fluorine (¹⁹F NMR) or pyridine (¹⁵N labeling) in degradation pathways.

Q. What safety protocols are critical for handling this compound?

  • Answer :

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye contact).
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste Disposal : Follow EPA guidelines for halogenated amines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(2-Fluorophenyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.